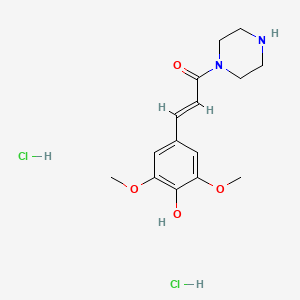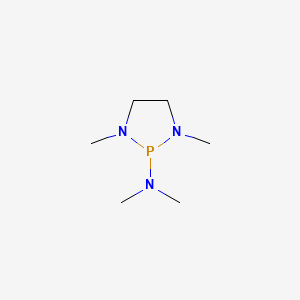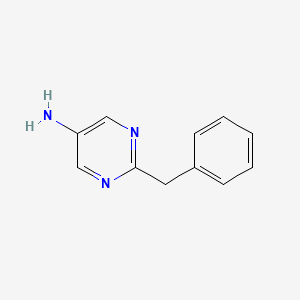
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a piperazinyl prop-2-en-1-one moiety. It is often studied for its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine in the presence of a base, followed by the addition of a suitable acylating agent to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the piperazinyl moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H22Cl2N2O4 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C15H20N2O4.2ClH/c1-20-12-9-11(10-13(21-2)15(12)19)3-4-14(18)17-7-5-16-6-8-17;;/h3-4,9-10,16,19H,5-8H2,1-2H3;2*1H/b4-3+;; |
Clé InChI |
RTDUVDJJDKAKDB-CZEFNJPISA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCNCC2.Cl.Cl |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)

![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)



![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)

![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)


